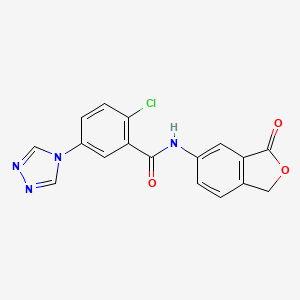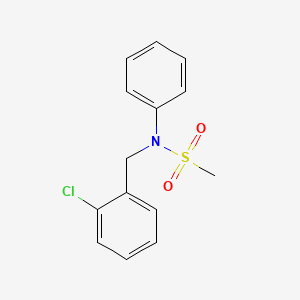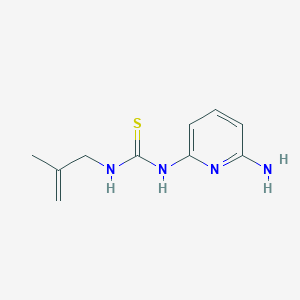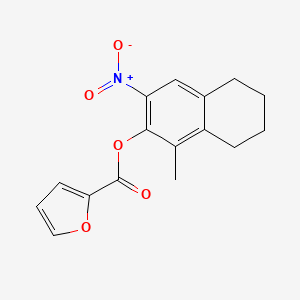
2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide
Overview
Description
2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. It features a complex structure with multiple functional groups, including a chloro group, a benzofuran moiety, and a triazole ring. Compounds with such structures are often investigated for their potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzofuran Moiety: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Triazole Ring: This step might involve the use of azide-alkyne cycloaddition (click chemistry) to form the triazole ring.
Chlorination and Amidation: The final steps would involve chlorination of the benzene ring and subsequent amidation to introduce the benzamide group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran moiety.
Reduction: Reduction reactions could target the carbonyl group in the benzofuran ring.
Substitution: The chloro group on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Compounds with benzofuran and triazole moieties are often studied for their antimicrobial, antifungal, and anticancer properties.
Medicine
Drug Development: The compound might be investigated for its potential as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry
Material Science: The compound could be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide would depend on its specific biological target. Generally, compounds with similar structures might interact with enzymes or receptors, inhibiting or modulating their activity. The benzofuran and triazole rings could facilitate binding to specific sites on the target molecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)benzamide: Lacks the triazole ring.
N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide: Lacks the chloro group.
Uniqueness
The presence of both the chloro group and the triazole ring in 2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide might confer unique properties, such as enhanced biological activity or specific binding affinity to certain targets, compared to similar compounds.
Properties
IUPAC Name |
2-chloro-N-(3-oxo-1H-2-benzofuran-5-yl)-5-(1,2,4-triazol-4-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11ClN4O3/c18-15-4-3-12(22-8-19-20-9-22)6-14(15)16(23)21-11-2-1-10-7-25-17(24)13(10)5-11/h1-6,8-9H,7H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMKTXWJKVBVALT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)NC(=O)C3=C(C=CC(=C3)N4C=NN=C4)Cl)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11ClN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(4-fluorophenyl)-2-oxo-2H-chromen-7-yl]oxy}-N-(4-methylphenyl)acetamide](/img/structure/B3507429.png)
![methyl 2-{[N-(furan-2-ylcarbonyl)glycyl]amino}benzoate](/img/structure/B3507433.png)



![N-(3-chloro-4-methoxyphenyl)-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-4-methylbenzamide](/img/structure/B3507489.png)
![2-[(3-amino-1H-1,2,4-triazol-5-yl)thio]-N-(4-bromo-2-fluorophenyl)acetamide](/img/structure/B3507491.png)
![N-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-3,4-dimethoxybenzamide](/img/structure/B3507494.png)
![2-{[(3,4-DIMETHOXYPHENYL)METHYL]AMINO}-5-PHENYL-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-7-ONE](/img/structure/B3507510.png)
![1-[(4-methoxy-3-methylphenyl)sulfonyl]-N-[2-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B3507517.png)
![N-cyclopentyl-2-[(1,3-dimethyl-2,6-dioxo-7-propyl-2,3,6,7-tetrahydro-1H-purin-8-yl)thio]acetamide](/img/structure/B3507518.png)
![4-chloro-N-(2,5-dioxo-1-pyrrolidinyl)-N-[2-oxo-2-(2-thienyl)ethyl]benzamide](/img/structure/B3507521.png)
![N~2~-(4-fluorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-2-naphthylglycinamide](/img/structure/B3507526.png)
![2-{[2-Oxo-2-(thiophen-2-YL)ethyl]sulfanyl}-3-(prop-2-EN-1-YL)-4,6-dihydro-3H-spiro[benzo[H]quinazoline-5,1'-cyclopentan]-4-one](/img/structure/B3507541.png)
